molecular formula C10H13N3O2 B1328876 2-(Piperazin-1-yl)isonicotinic acid CAS No. 914637-26-6

2-(Piperazin-1-yl)isonicotinic acid

Cat. No.: B1328876
CAS No.: 914637-26-6
M. Wt: 207.23 g/mol
InChI Key: RVLCNVLCYNCBEM-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)isonicotinic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Biological Activity

2-(Piperazin-1-yl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H13N3O2C_{10}H_{13}N_{3}O_{2} and features a piperazine moiety attached to an isonicotinic acid structure, which contributes to its unique pharmacological profile. Its hydrochloride form is often studied for enhanced solubility and bioavailability .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity:

Microbial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus5.0 μg/mL10 μg/mL
Escherichia coli10 μg/mL20 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)6.7 μg/mL12.5 μg/mL

These results suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal activity, making it a potential candidate for developing new antibiotics .

2. Antituberculosis Activity

The compound's structural similarity to isoniazid, a well-known antituberculosis agent, positions it as a promising candidate in the fight against tuberculosis (TB). In vitro studies have shown that derivatives of isonicotinic acid, including those containing piperazine, can effectively target Mycobacterium tuberculosis. The compound's mechanism may involve the inhibition of specific enzymes crucial for bacterial survival .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or DNA replication, similar to other piperazine derivatives.
  • Cell Membrane Disruption : Studies suggest that the compound can disrupt microbial cell membranes, leading to cell lysis and death .
  • Biofilm Inhibition : Preliminary data indicate that it may inhibit biofilm formation in pathogenic bacteria, which is critical for persistent infections .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

  • A study demonstrated its effectiveness against MRSA biofilms, showing a reduction in biofilm biomass at concentrations as low as 0.007 mg/mL .
  • Another investigation highlighted its potential as an antitubercular agent, where it exhibited comparable efficacy to standard treatments in vitro .

Comparison with Similar Compounds

The unique structure of this compound allows it to be compared with other compounds in terms of antimicrobial activity:

Compound MIC against S. aureus Mechanism of Action
This compound5.0 μg/mLEnzyme inhibition and membrane disruption
Isoniazid0.5 μg/mLInhibition of mycolic acid synthesis
Ciprofloxacin1.0 μg/mLInhibition of DNA gyrase

This table illustrates that while this compound shows promising activity, further optimization may enhance its efficacy compared to established antibiotics .

Properties

IUPAC Name

2-piperazin-1-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLCNVLCYNCBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650359
Record name 2-(Piperazin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-26-6
Record name 2-(Piperazin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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